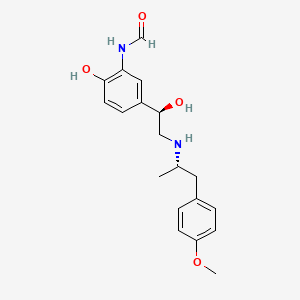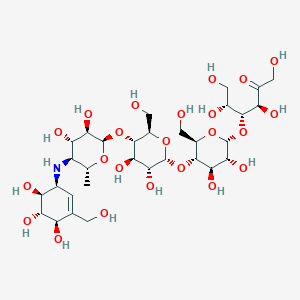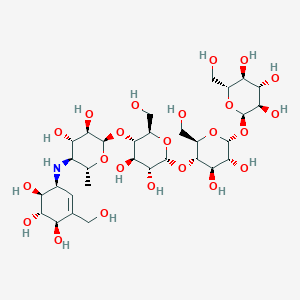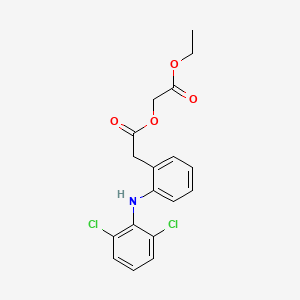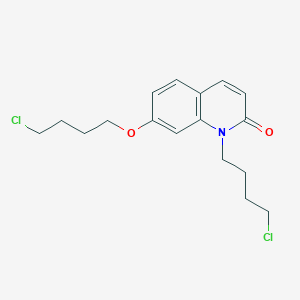
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one
Descripción general
Descripción
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, also known as CB-1, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Green Chemistry in Synthesis
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one has been utilized in green chemistry applications. A study demonstrated its use in the oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones using inorganic persulfate salts activated by transition metals like iron and copper. This method conforms to green chemistry requirements and has been used in preparing key intermediates of brexpiprazole, a drug used for psychiatric disorders (Chen et al., 2019).
Antioxidative Properties
Research has explored the antioxidative or prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which are structurally related to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one. These studies focus on their impact on free-radical-initiated hemolysis of erythrocytes, indicating potential applications in exploring antioxidant therapies (Liu et al., 2002).
Antimicrobial and Antitumor Activity
Several studies have examined the antimicrobial and antitumor potential of compounds structurally similar to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones derived from related compounds have shown promising antimicrobial activity (Hassanin & Ibrahim, 2012). Additionally, derivatives of quinoline, a core structure in 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, have demonstrated significant antitumor activities against various cancer cell lines (El-Abadelah et al., 2007).
Corrosion Inhibition
Quinoline derivatives have been studied for their potential as corrosion inhibitors. Research involving novel quinoline derivatives, including those with structural similarities to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, showed significant inhibition effects on metal corrosion, suggesting its potential application in industrial corrosion prevention (Singh et al., 2016).
Propiedades
IUPAC Name |
7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIONMUIMPJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



